

PF-431396 versus PF-573228 in FAK inhibition

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Compound of Interest

Compound Name: PF-431396

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An Objective Comparison of **PF-431396** and PF-573228 for FAK Inhibition

For researchers and professionals in drug development, selecting the appropriate chemical probe is critical for dissecting cellular signaling and validating therapeutic targets. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key mediator of signals from integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, and migration.^{[1][2]} Its overexpression is linked to increased malignancy and metastasis in various cancers, making it an attractive therapeutic target.^{[1][3]}

This guide provides a detailed comparison of two widely used small molecule inhibitors of FAK: **PF-431396** and PF-573228. We will examine their inhibitory activity, selectivity, and reported cellular effects, supported by experimental data and protocols.

Inhibitor Profile and Potency

Both **PF-431396** and PF-573228 are ATP-competitive inhibitors developed to target FAK. However, they exhibit distinct selectivity profiles. **PF-431396** is a dual inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (PYK2), whereas PF-573228 demonstrates significant selectivity for FAK.^[4]

Data Summary: Inhibitory Activity

The following tables summarize the in vitro and cell-based inhibitory concentrations (IC50) for both compounds.

Table 1: In Vitro Kinase Inhibition (Cell-Free Assays)

Compound	Target Kinase	IC50 (nM)	Reference
PF-431396	FAK	2	[4] [5] [6]
	PYK2	11	[4] [5] [6]

| PF-573228 | FAK | 4 | [\[5\]](#)[\[7\]](#)[\[8\]](#) |

Note: Some variability in reported IC50 values exists in the literature. For **PF-431396**, values of ~27 nM for FAK and ~19 nM for PYK2 have also been reported.[\[9\]](#)

Table 2: Cellular Inhibitory Activity

Compound	Assay	Cell Lines	IC50 (nM)	Reference
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| PF-573228 | FAK Tyr397 Phosphorylation | PC3, SKOV-3, L3.6p1, MDCK, etc. | 30 - 500 | [\[7\]](#)
[\[10\]](#)[\[11\]](#)[\[12\]](#) |

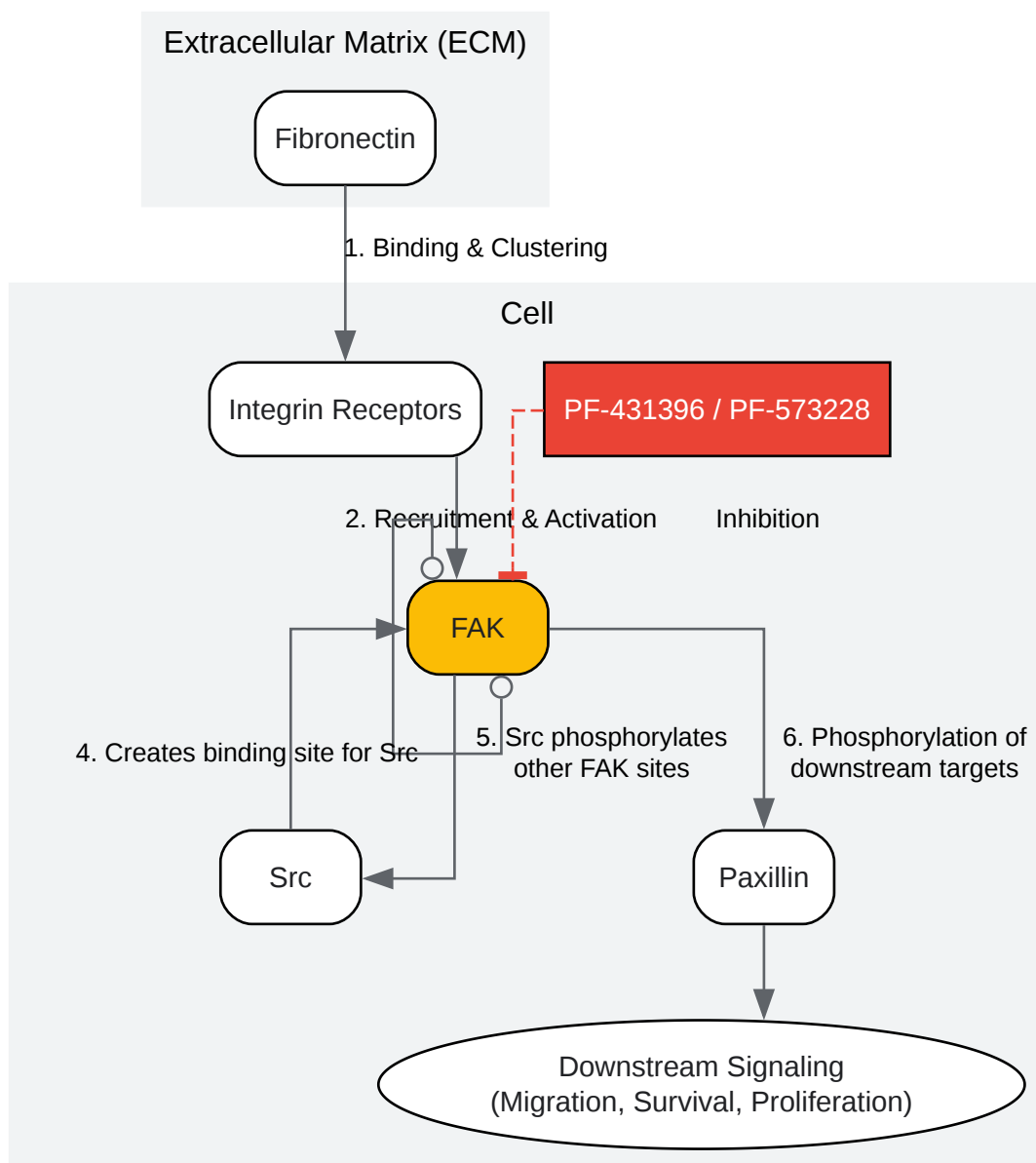
Selectivity and Cellular Effects

The primary distinction between the two inhibitors lies in their selectivity.

- **PF-431396** potently inhibits both FAK and PYK2.[\[6\]](#) This dual activity can be advantageous for studying pathways where both kinases are implicated. However, it is not entirely selective for the FAK family and has been shown to inhibit other kinases, such as JAK3 and TrkA, at higher concentrations.[\[13\]](#) In cellular studies, **PF-431396** has been shown to reduce cancer cell migration, invasion, and proliferation, and is reported to be a more potent inducer of apoptosis compared to PF-573228 in certain cancer cell lines.[\[9\]](#)[\[14\]](#)
- PF-573228 is a highly selective inhibitor, demonstrating 50- to 250-fold greater potency for FAK over PYK2 and other kinases.[\[5\]](#)[\[7\]](#) This makes it a more suitable tool for specifically interrogating the role of FAK. Its primary reported cellular effects are the inhibition of cell migration and a decrease in focal adhesion turnover.[\[7\]](#) While it effectively blocks FAK autophosphorylation at Tyr397, some studies report that this does not translate to an inhibition of cell growth or a strong induction of apoptosis at similar concentrations.[\[7\]](#)[\[11\]](#)

Signaling and Experimental Workflows

To effectively utilize these inhibitors, understanding the FAK signaling pathway and the experimental workflows for testing their efficacy is crucial.

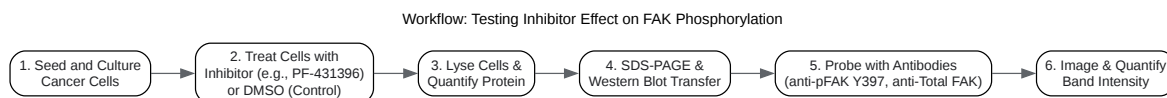


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Caption: FAK signaling pathway initiated by ECM binding.

The diagram above illustrates the activation cascade of FAK. Binding of integrins to the ECM leads to FAK autophosphorylation at Tyrosine 397 (Y397), which serves as a docking site for

Src family kinases.[1][14] This complex then phosphorylates other downstream targets like paxillin, leading to cellular responses.[14] Both **PF-431396** and PF-573228 act by competitively inhibiting the ATP-binding site of FAK, thereby blocking its kinase activity and this entire cascade.[5][9]



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Caption: A typical workflow for assessing inhibitor activity in cells.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize FAK inhibitors.

In Vitro FAK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FAK.

- Objective: To determine the IC₅₀ of an inhibitor against purified FAK protein.
- Methodology:
 - Purified recombinant FAK protein is incubated in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM MnCl₂).[\[15\]](#)
 - A generic kinase substrate, such as Poly(Glu, Tyr), is added to the reaction mix.[\[15\]](#)[\[16\]](#)
 - The inhibitor (**PF-431396** or PF-573228) is added at various concentrations.
 - The kinase reaction is initiated by adding ATP. For radiometric assays, [γ -³²P]-ATP is used. [\[17\]](#) Alternatively, commercial luminescence-based kits (e.g., Kinase-Glo) can be used,

which measure the amount of ATP consumed.[2][15]

- The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2][17]
- The reaction is stopped. For radiometric assays, proteins are separated by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography.[17] For luminescence assays, the remaining ATP is quantified using a plate reader.[2]
- The percentage of inhibition at each concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined.

Western Blotting for FAK Phosphorylation

This cell-based assay determines an inhibitor's effectiveness at blocking FAK activation within a cellular context.

- Objective: To measure the inhibition of FAK autophosphorylation (at Tyr397) in inhibitor-treated cells.
- Methodology:
 - Cells (e.g., pancreatic or mesothelioma cells) are cultured and treated with various concentrations of the FAK inhibitor or a vehicle control (DMSO) for a specified time.[14][18]
 - Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
 - Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
 - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
 - The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FAK at Tyr397 (p-FAK Y397).

- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The signal is detected using a chemiluminescent substrate.
- To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total FAK.[\[14\]](#)

Cell Migration Assay (Wound Healing)

This assay assesses the impact of FAK inhibition on the migratory capacity of cells.

- Objective: To quantify the effect of FAK inhibitors on cell motility.
- Methodology:
 - Cells are grown to a confluent monolayer in a culture plate.
 - A sterile pipette tip is used to create a uniform scratch or "wound" in the monolayer.
 - The cells are washed to remove debris and then incubated in media containing the FAK inhibitor or vehicle control.
 - The wound area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours).
 - The rate of wound closure is measured and compared between inhibitor-treated and control groups. A significant reduction in closure rate indicates inhibition of migration.[\[12\]](#)

Conclusion

Both **PF-431396** and PF-573228 are potent inhibitors of FAK kinase activity and serve as valuable tools for cancer research.

- Choose PF-573228 for experiments requiring the specific inhibition of FAK to dissect its unique roles in cellular processes like migration, without the confounding effects of PYK2 inhibition.

- Choose **PF-431396** when investigating signaling pathways where both FAK and PYK2 are thought to contribute, or when a more pronounced effect on cell viability and apoptosis is desired.^{[3][14]}

The choice of inhibitor should be guided by the specific biological question, the expression profile of FAK and PYK2 in the model system, and the desired cellular outcome. Validation through multiple assays, including those detailed above, is essential for robust and interpretable results.

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